molecular formula C8H16N2O4 B7889870 (2S)-3-azaniumyl-2-(butoxycarbonylamino)propanoate

(2S)-3-azaniumyl-2-(butoxycarbonylamino)propanoate

Cat. No.: B7889870
M. Wt: 204.22 g/mol
InChI Key: ZRTGKNHMZMLLEV-LURJTMIESA-N
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Description

The compound with the identifier “(2S)-3-azaniumyl-2-(butoxycarbonylamino)propanoate” is a chemical entity with unique properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-azaniumyl-2-(butoxycarbonylamino)propanoate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the addition of functional groups through various chemical reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors and continuous monitoring of reaction parameters. The industrial methods aim to maximize efficiency, reduce costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-azaniumyl-2-(butoxycarbonylamino)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of various oxidized products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another, often using specific catalysts or reagents.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

(2S)-3-azaniumyl-2-(butoxycarbonylamino)propanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use in drug development and as a treatment for specific diseases.

    Industry: In industrial applications, this compound is used in the production of various materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (2S)-3-azaniumyl-2-(butoxycarbonylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Properties

IUPAC Name

(2S)-3-azaniumyl-2-(butoxycarbonylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-2-3-4-14-8(13)10-6(5-9)7(11)12/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTGKNHMZMLLEV-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC(C[NH3+])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)N[C@@H](C[NH3+])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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